molecular formula C12H12 B165263 1,8-Dimethylnaphthalene CAS No. 569-41-5

1,8-Dimethylnaphthalene

Cat. No. B165263
CAS RN: 569-41-5
M. Wt: 156.22 g/mol
InChI Key: XAABPYINPXYOLM-UHFFFAOYSA-N
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Description

1,8-Dimethylnaphthalene is a chemical compound with the molecular formula C12H12 . It has a molecular weight of 156.22 . The compound is used in the preparation of 1,4-endoperoxides via dye-sensitized photo-oxygenation reaction .


Synthesis Analysis

The synthesis of 1,8-Dimethylnaphthalene involves several methods . One method involves the photolysis of the 1,8-dimethylnaphthalene/tetranitromethane charge-transfer complex, which results in the formation of 1,8-dimethylnaphthalene radical cation, nitrogen dioxide, and trinitromethanide ion .


Molecular Structure Analysis

The molecular structure of 1,8-Dimethylnaphthalene has been analyzed using X-ray crystallography . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The mechanism of NO2(+) nitration of 1,8-dimethylnaphthalene has been investigated . Additionally, the photolysis of the 1,8-dimethylnaphthalene/tetranitromethane charge-transfer complex affords the triad of 1,8-dimethylnaphthalene radical cation, nitrogen dioxide, and trinitromethanide ion .


Physical And Chemical Properties Analysis

1,8-Dimethylnaphthalene has a density of 1.0±0.1 g/cm3, a boiling point of 270.6±10.0 °C at 760 mmHg, and a flash point of 115.3±9.7 °C . The compound has a molar refractivity of 53.7±0.3 cm3 . It has no H bond acceptors or donors, and no freely rotating bonds .

Relevant Papers Several papers have been retrieved that are relevant to 1,8-Dimethylnaphthalene. These include a paper on the synthesis and structural comparison of palladium complexes with 1,8-Dimethylnaphthalene-bridged diphosphine ligands , and a paper on the photolysis of the 1,8-dimethylnaphthalene/tetranitromethane charge-transfer complex .

Scientific Research Applications

Steric Hindrance Effects

  • Methyl Group Librations in Dimethylnaphthalene Molecules : The structure of 1,8-dimethylnaphthalene shows substantial steric effects due to the positioning of the methyl groups, hindering their librations (Wilson & Nowell, 2000).

Crystal Structure Analysis

  • Crystal Structure Analysis and Strain-Energy Minimization : The crystal structure of 1,8-dimethylnaphthalene has been studied, showing distortions caused by steric interactions between methyl groups and the naphthalene nucleus (Bright, Maxwell, & Boer, 1973).

Thermal Reactions

  • Thermal Reactions of 1,8-Dimethylnaphthalene : The distribution of products from its thermal reaction is influenced by the presence of brown coal, silica, or clays (Smith & Batts, 1992).

Photochemical Studies

  • Photochemical Nitration by Tetranitromethane : The study of photolysis of 1,8-dimethylnaphthalene shows the formation of various adducts, providing insights into photochemical reactions (Calvert et al., 1994).

Electron Spin Resonance Studies

  • Electron Spin Resonance of Monomer and Dimer Cations : Observations of electron spin resonance spectra in the oxidation of 1,8-dimethylnaphthalene offer insights into molecular orbital structures (Yoshimi & Kuwata, 1972).

Environmental Implications

  • Factors Affecting Photooxidation in Marine Environment : Photooxidation studies reveal how structural and environmental factors influence the oxidation of 1,8-dimethylnaphthalene (Sydnes, Hansen, & Burkow, 1985).

Combustion and Formation Studies

  • Enthalpies of Combustion and Formation : Precision oxygen-bomb calorimetry has been used to measure the enthalpies of combustion and formation of 1,8-dimethylnaphthalene, providing key thermodynamic data (Good, 1973).

Molecular Interaction Studies

  • Intramolecular Hydrogen Bonds in Complexes : X-ray diffraction methods have been used to determine the structure of complexes involving 1,8-dimethylnaphthalene, revealing unique hydrogen bonding (Malarski et al., 1990).

Catalytic Performance in Chemical Synthesis

  • Methylation of Naphthalene : Studies on the methylation of 2-methylnaphthalene over metal-loaded beta zeolite catalysts, including the role of 1,8-dimethylnaphthalene, highlight its importance in chemical synthesis (Güleç, Sher, & Karaduman, 2018).

Reactive Intermediates in Organic Chemistry

  • Generation and Reactions of 1,8-Dehydronaphthalene : The study of 1,8-dehydronaphthalene, generated from 1,8-dimethylnaphthalene, reveals its reactivity and potential for forming novel compounds (Rees & Storr, 1969).

Spectroscopy and Analysis Techniques

  • Fluorescence Excitation Spectrum : Spectroscopic studies of 1,8-dimethylnaphthalene provide insights into its molecular properties (Chakraborty & Chowdhury, 1992).

properties

IUPAC Name

1,8-dimethylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12/c1-9-5-3-7-11-8-4-6-10(2)12(9)11/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAABPYINPXYOLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=CC2=CC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6060347
Record name 1,8-Dimethylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6060347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,8-Dimethylnaphthalene

CAS RN

569-41-5
Record name 1,8-Dimethylnaphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=569-41-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,8-Dimethylnaphthalene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000569415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,8-Dimethylnaphthalene
Source EPA DSSTox
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Record name 1,8-dimethylnaphthalene
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Record name 1,8-DIMETHYLNAPHTHALENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
875
Citations
M Mansson - Acta Chem. Scand. Ser. B, 1974 - actachemscand.org
Enthalpies of combustion, utilizing a micro combustion calorimetrie technique, and enthalpies of sublimation have been determined for 1, 8-dimethylnaphthalene and 1, 4, 5, 8-…
Number of citations: 18 actachemscand.org
MCA Opie, GJ Wright, J Vaughan - Australian Journal of …, 1971 - CSIRO Publishing
The rates of detritiation of [2-T]-, [3-T]-, and [4-T]-1,8-dimethylnaphthalene and the corresponding specifically labelled acenaphthenes and perinaphthanes have been measured at 30 in …
Number of citations: 6 www.publish.csiro.au
JW Smith, BD Batts - Organic geochemistry, 1992 - Elsevier
The distribution of products from the thermal reaction of 1,8-dimethylnaphthalene in hydrous and anhydrous conditions at temperatures of 275–360C has been shown to be controlled …
Number of citations: 12 www.sciencedirect.com
D Bright, IE Maxwell, J de Boer - Journal of the Chemical Society …, 1973 - pubs.rsc.org
The crystal structure of 1,8-dimethylnaphthalene has been solved by a reciprocal space-search method. Least-squares refinement of 914 independent X-ray reflections measured on a …
Number of citations: 40 pubs.rsc.org
JL Calvert, L Eberson, MP Hartshorn… - Australian Journal of …, 1994 - CSIRO Publishing
Photolysis of the 1,8-dimethylnaphthalene/tetranitromethane charge-transfer complex yields the triad of 1,8-dimethylnaphthalene radical cation, nitrogen dioxide, and trinitromethanide …
Number of citations: 20 www.publish.csiro.au
PI Starovoitov, SY Pshirkov, MY Nefedova… - Bulletin of the Academy …, 1974 - Springer
Conclusions 1. The successive oxidation of the methyl groups occurs during the microbiological transformation of 1,8-dimethylnaphthalene (DMN) by the culturePseudomonas …
Number of citations: 3 link.springer.com
R Alexander, R Kagi, P Sheppard - Nature, 1984 - nature.com
The maturation of sedimentary organic matter along the evolutionary pathway which eventually gives rise to petroleum is of fundamental importance in petroleum geochemistry. The use …
Number of citations: 82 www.nature.com
CC Wilson, H Nowell - New Journal of Chemistry, 2000 - pubs.rsc.org
The structure of 1,8-dimethylnaphthalene has been studied by variable temperature single crystal neutron diffraction. The location of the two methyl groups on the same side of the …
Number of citations: 26 pubs.rsc.org
GD Bennett, LJ Fitzgerald, RE Gerkin - … Crystallographica Section C …, 1993 - scripts.iucr.org
935.8 (7)/~ 3, Z= 4, Dx= 1.34 g cm-3, a (Mo KS)= 0.71073/~,/z= 0.84 cm l, F (000)= 400, T= 295 K, R= 0.042 for 1455 unique reflections having I> 3o-1. In the title structure the exterior …
Number of citations: 4 scripts.iucr.org
F Imashiro, K Takegoshi, A Saika, Z Taira… - Journal of the …, 1985 - ACS Publications
Conclusion In thisstudy, it has been shown that the molecular dynamics of the peptide chain can be probed by the excimer formation between chromophores that are covalently bound …
Number of citations: 5 pubs.acs.org

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